(S)-3-Methylpiperidine hydrochloride

Description

The exact mass of the compound (S)-3-Methylpiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-3-Methylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Methylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJAKMCTWBGMNQ-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155797-02-7 | |

| Record name | (3S)-3-methylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-3-Methylpiperidine hydrochloride CAS number and molecular weight

An In-Depth Technical Guide to (S)-3-Methylpiperidine Hydrochloride for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on (S)-3-Methylpiperidine hydrochloride, a chiral building block of significant interest in modern medicinal chemistry. As a senior application scientist, my objective is to provide not just the core data but also the contextual and practical insights necessary for its effective utilization in research and development programs. We will delve into its fundamental properties, the rationale behind its application, and a conceptual framework for its integration into drug discovery workflows.

Introduction: The Significance of the Chiral Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its saturated, six-membered heterocyclic structure offers a three-dimensional geometry that is metabolically stable and can effectively orient substituents to interact with biological targets.[2] The introduction of a chiral center, as in (S)-3-Methylpiperidine, provides an additional layer of specificity, which is critical for enhancing potency and reducing off-target effects. This hydrochloride salt form is typically employed to improve the compound's stability, crystallinity, and aqueous solubility, facilitating easier handling and formulation.

(S)-3-Methylpiperidine hydrochloride is particularly valuable as a starting material or intermediate in the synthesis of complex molecular architectures.[3][4] Its application spans the development of therapeutics for central nervous system (CNS) disorders, chronic pain, and viral infections, making a thorough understanding of its properties essential for innovation in these fields.[4][5]

Core Physicochemical & Structural Data

The fundamental identifiers and properties of (S)-3-Methylpiperidine hydrochloride are summarized below. Adherence to these specifications is the first step in ensuring experimental reproducibility.

| Property | Value | Source(s) |

| CAS Number | 155797-02-7 | [3][6] |

| Molecular Formula | C₆H₁₄ClN | [3][6] |

| Molecular Weight | 135.64 g/mol | [6] |

| Appearance | Light brown to off-white solid | [3] |

| Melting Point | 193.1-193.3 °C | [3] |

| Storage | Inert atmosphere, Room Temperature | [3] |

| Synonyms | (S)-3-Methyl-piperidine hydrochloride | [6] |

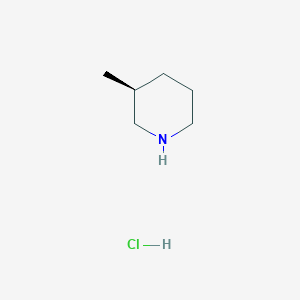

Chemical Structure

The stereochemistry at the C3 position is a defining feature of this molecule, dictating its spatial arrangement and, consequently, its interaction with other chiral molecules, such as biological receptors.

Caption: 2D structure of (S)-3-Methylpiperidine hydrochloride.

Molecular Weight Calculation: A First Principle Approach

Trustworthiness in experimental science begins with a fundamental understanding of the materials. The molecular weight (MW) is a critical parameter for all stoichiometric calculations. It is derived from the molecular formula (C₆H₁₄ClN) and the atomic weights of its constituent elements.

-

Carbon (C): 6 atoms × 12.011 g/mol = 72.066 g/mol

-

Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol

-

Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

Total Molecular Weight = 72.066 + 14.112 + 35.453 + 14.007 = 135.638 g/mol

This calculated value aligns with the reported values of 135.64 g/mol , with minor differences attributable to rounding of atomic weights.[3][6]

Application in Synthetic Chemistry & Drug Discovery

The primary utility of (S)-3-Methylpiperidine hydrochloride is as a chiral building block. Its protected free-base form can be incorporated into larger molecules through various synthetic transformations, such as N-alkylation, N-arylation, or acylation, to construct a desired final compound.

Conceptual Workflow in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery leverages small, low-complexity molecules (fragments) to identify starting points for lead optimization. A chiral fragment like 3-methylpiperidine can serve as an excellent anchor point or vector for exploring the chemical space around a protein binding pocket.

The following diagram illustrates a conceptual workflow for utilizing (S)-3-Methylpiperidine in a drug discovery campaign. The causality behind this workflow is to systematically build molecular complexity from a well-defined, three-dimensional core to achieve high-affinity and selective binding to a biological target.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-3-Methylpiperidine hydrochloride | 155797-02-7 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Methylpiperidine 99 626-56-2 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

A Comprehensive Spectroscopic and Structural Elucidation of (S)-3-Methylpiperidine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Methylpiperidine hydrochloride, a chiral derivative of piperidine, represents a significant structural motif in a multitude of pharmacologically active compounds. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile template for constructing complex molecular architectures.[1] The introduction of a methyl group at the 3-position introduces a chiral center, leading to the (S) and (R) enantiomers, each of which can exhibit distinct biological activities and metabolic profiles. This guide provides a detailed exploration of the spectroscopic characteristics of the (S)-enantiomer in its hydrochloride salt form, a common state for enhancing the stability and solubility of amine-containing drug candidates.

This document, crafted from the perspective of a Senior Application Scientist, aims to deliver not just raw data, but a deeper understanding of the principles behind the spectroscopic techniques employed. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a complete and validated analytical profile of this important molecule.

The Spectroscopic Trinity: A Multi-faceted Approach to Structural Verification

The unambiguous identification and characterization of a chiral molecule like (S)-3-Methylpiperidine hydrochloride relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming identity, purity, and stereochemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemical relationships.[2]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by probing their characteristic vibrational frequencies.[3]

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation patterns, which can be used to deduce the molecular structure.[4]

This guide will now proceed to examine each of these techniques in detail, presenting both the theoretical underpinnings and the practical application to the analysis of (S)-3-Methylpiperidine hydrochloride.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these energy levels, and the precise frequency at which this occurs (the chemical shift) is highly sensitive to the local electronic environment of the nucleus.

¹H NMR Spectroscopy of (S)-3-Methylpiperidine Hydrochloride

Proton NMR provides a map of the hydrogen atoms within a molecule. The spectrum of (S)-3-Methylpiperidine hydrochloride is expected to show distinct signals for each unique proton environment. Due to the formation of the hydrochloride salt, the piperidine nitrogen is protonated, leading to the presence of two N-H protons. These protons are expected to appear as a broad signal due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom. Furthermore, the electron-withdrawing effect of the positively charged nitrogen will cause a downfield shift (to higher ppm values) for all protons in the vicinity, particularly those on the carbons adjacent to the nitrogen (C2 and C6).

Predicted ¹H NMR Data for (S)-3-Methylpiperidine Hydrochloride

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| NH ₂⁺ | Broad singlet | Downfield, variable with concentration and solvent. | |

| CH -CH₃ | Multiplet | ||

| CH ₂ (C2, C6) | Multiplets | Downfield shift due to proximity to N⁺. | |

| CH ₂ (C4, C5) | Multiplets | ||

| CH ₃ | Doublet |

Experimental ¹H NMR Data for 3-Methylpiperidine (Free Base) [4]

| Assigned Proton | Chemical Shift (ppm) |

| A | 2.97 |

| B | 2.500 |

| C | 2.192 |

| D | 1.761 |

| E | 1.614 |

| F | 1.50 |

| G | 1.43 |

| J | 1.010 |

| K | 0.830 |

Note: The assignments A-K are as provided in the source and would require further 2D NMR experiments for definitive assignment to specific protons of the 3-methylpiperidine structure.

¹³C NMR Spectroscopy of (S)-3-Methylpiperidine Hydrochloride

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum. Similar to ¹H NMR, the protonation of the nitrogen atom in the hydrochloride salt will induce a downfield shift in the chemical shifts of the carbon atoms, with the effect being most pronounced for the carbons directly attached to the nitrogen (C2 and C6).

Predicted ¹³C NMR Data for (S)-3-Methylpiperidine Hydrochloride

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | ~50-60 |

| C3 | ~30-40 |

| C4 | ~20-30 |

| C5 | ~20-30 |

| C6 | ~45-55 |

| CH₃ | ~15-25 |

Note: These are approximate ranges and the actual values can vary depending on the solvent and other experimental conditions.

Experimental Protocol for NMR Acquisition

A self-validating NMR protocol ensures data integrity and reproducibility. This involves careful sample preparation, instrument calibration, and data processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (S)-3-Methylpiperidine hydrochloride.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, and for hydrochloride salts, protic solvents are often preferred for solubility.

-

Ensure the sample is fully dissolved to avoid line broadening.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

-

Data Acquisition:

-

For ¹H NMR, acquire a standard one-dimensional spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a pulse program with proton decoupling (e.g., PENDANT or DEPT) to simplify the spectrum and enhance the signal of quaternary carbons. A longer relaxation delay may be necessary for accurate integration of all carbon signals.

-

Consider acquiring 2D NMR spectra (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline and pure absorption peaks.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Reference the chemical shifts to the appropriate standard.

-

Section 2: Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique for identifying functional groups in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its vibrational modes.

Interpreting the IR Spectrum of (S)-3-Methylpiperidine Hydrochloride

The IR spectrum of (S)-3-Methylpiperidine hydrochloride will be dominated by absorptions characteristic of the protonated amine and the alkyl framework. The most prominent feature will be the N-H stretching vibrations of the secondary ammonium ion (R₂NH₂⁺).

Key Expected IR Absorptions:

-

N-H Stretch: A very broad and strong absorption band is expected in the region of 2700-2250 cm⁻¹. This broadness is a hallmark of the N⁺-H bond in an amine salt and is due to extensive hydrogen bonding.

-

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the piperidine ring and the methyl group.

-

N-H Bend: A medium to strong absorption band around 1600-1500 cm⁻¹ is expected for the N-H bending vibration.

-

C-N Stretch: A medium intensity band in the 1250-1020 cm⁻¹ region is characteristic of the C-N bond stretching.

Experimental IR Data for 3-Methylpiperidine (Free Base)

While a specific spectrum for the hydrochloride salt is not available, the spectrum for the free base, 3-methylpiperidine, shows characteristic absorptions for a secondary amine. Upon protonation, the key change would be the appearance of the broad N⁺-H stretching band and the shift of the N-H bending vibration.

Experimental Protocol for FTIR Acquisition

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of (S)-3-Methylpiperidine hydrochloride with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric water and carbon dioxide absorptions.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Section 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Mass Spectrum and Fragmentation of (S)-3-Methylpiperidine Hydrochloride

For a volatile compound like 3-methylpiperidine, Electron Ionization (EI) is a common ionization technique. The molecular ion of 3-methylpiperidine has an odd molecular weight (99 g/mol ), which is consistent with the nitrogen rule (a molecule with an odd number of nitrogen atoms will have an odd molecular weight).

When analyzing the hydrochloride salt, the acidic proton will likely be lost upon ionization, and the resulting mass spectrum will be very similar or identical to that of the free base. The fragmentation of cyclic amines like piperidine is often dominated by α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

Experimental Mass Spectrum Data for 3-Methylpiperidine (Free Base) [4]

-

Molecular Ion (M⁺): m/z = 99

-

Base Peak: m/z = 44

-

Other Significant Fragments: m/z = 98, 57, 30

The base peak at m/z 44 likely arises from α-cleavage with the loss of a propyl radical. The peak at m/z 98 corresponds to the loss of a hydrogen atom.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology (GC-MS with EI):

-

Sample Preparation:

-

Prepare a dilute solution of (S)-3-Methylpiperidine hydrochloride in a volatile organic solvent (e.g., methanol or dichloromethane).

-

-

Instrument Setup:

-

Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Set the GC parameters (injection volume, inlet temperature, oven temperature program, column type) to achieve good separation and peak shape.

-

Set the MS parameters (ionization energy, mass range, scan speed).

-

-

Data Acquisition:

-

Inject the sample into the GC. The compound will be vaporized and separated on the GC column before entering the MS.

-

The MS will acquire spectra across the entire GC run.

-

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to 3-methylpiperidine.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Conclusion

The comprehensive spectroscopic analysis of (S)-3-Methylpiperidine hydrochloride, utilizing NMR, IR, and MS, provides a robust and self-validating framework for its structural elucidation and characterization. While experimental spectra for the hydrochloride salt are not widely available, a thorough understanding of the underlying principles of each spectroscopic technique allows for accurate prediction and interpretation of the expected data based on the known spectra of the free base. The protocols outlined in this guide emphasize the importance of meticulous experimental technique and data analysis to ensure the generation of high-quality, reliable, and reproducible spectroscopic data, which is paramount in the fields of chemical research and drug development.

References

-

PubChem. 3-Methylpiperidine. National Center for Biotechnology Information. [Link]

-

PubChem. (3S)-3-methylpiperidine. National Center for Biotechnology Information. [Link]

-

Physics Today. Mass spectrometry sorts mirror-image molecules. [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

National Center for Biotechnology Information. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S) -... [Link]

-

YouTube. Can IR Spectroscopy Distinguish Enantiomers? - Chemistry For Everyone. [Link]

-

National Center for Biotechnology Information. Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy. [Link]

-

PolyU Institutional Research Archive. Chiral Mass Spectrometry: An Overview. [Link]

-

ACS Publications. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

-

Spectroscopy Online. Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. [Link]

-

Chemistry LibreTexts. 11.2: Infrared (IR) Spectroscopy. [Link]

-

University of Kentucky. chapter 4 - Organic Chemistry. [Link]

-

Wiley Online Library. Chiral analysis by MS. [Link]

-

ACS Publications. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Link]

- Google Patents. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

-

RSC Publishing. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

-

RSC Publishing. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. [Link]

-

ResearchGate. Fig. 3 FTIR spectra of gases evolved from (a) CH 3 NH 3 Cl and (b) CH 3... [Link]

-

PubMed. Analysis of stereoisomers of chiral drug by mass spectrometry. [Link]

-

SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

National Center for Biotechnology Information. Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

-

SWGDrug. 3-methylmethcathinone. [Link]

-

DiVA. Assignment of heteronuclear methyl-NMR spectrum of the 44 kDa protein MALT1 Casp-IgL3. [Link]

-

ResearchGate. Supplementary Information. [Link]

Sources

(S)-3-Methylpiperidine Hydrochloride: A Keystone Chiral Building Block for Modern Organic Synthesis and Drug Discovery

Abstract

The piperidine moiety is a cornerstone of medicinal chemistry, embedded in the molecular architecture of a vast array of pharmaceuticals.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional scaffold for precise molecular recognition at biological targets.[2] Within this privileged class of heterocycles, chiral-substituted piperidines are of paramount importance, as stereochemistry is a critical determinant of pharmacological activity. This technical guide provides an in-depth exploration of (S)-3-Methylpiperidine hydrochloride, a versatile and economically significant chiral building block. We will delve into its synthesis, physicochemical properties, and strategic applications, providing field-proven insights and detailed protocols for its effective utilization in the synthesis of complex molecular targets.

The Strategic Advantage of (S)-3-Methylpiperidine

The introduction of a methyl group at the 3-position of the piperidine ring creates a chiral center, leading to two distinct enantiomers: (R)-3-methylpiperidine and (S)-3-methylpiperidine. The (S)-enantiomer, in particular, serves as a crucial precursor in the synthesis of numerous biologically active compounds. The rationale for employing an enantiomerically pure building block is rooted in the principles of stereospecificity in drug-receptor interactions. Utilizing (S)-3-Methylpiperidine allows for:

-

Enhanced Target Selectivity: Isolating the pharmacologically active enantiomer (the eutomer) often leads to higher binding affinity and greater selectivity for the intended biological target.

-

Reduced Off-Target Effects: The inactive or less active enantiomer (the distomer) can contribute to undesirable side effects or toxicity. Its exclusion from the final active pharmaceutical ingredient (API) results in a cleaner pharmacological profile.

-

Simplified Downstream Processing: Introducing chirality early in a synthetic sequence avoids the need for costly and often low-yielding chiral separations or resolutions at later stages.

The hydrochloride salt form offers significant practical advantages, rendering the volatile and corrosive free amine into a stable, crystalline solid that is easier to handle, store, and weigh accurately.[3]

Physicochemical and Spectroscopic Profile

Precise knowledge of a building block's properties is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties of (S)-3-Methylpiperidine Hydrochloride

| Property | Value | Source |

| CAS Number | 155797-02-7 | [4][5] |

| Molecular Formula | C₆H₁₄ClN | [4][5][6] |

| Molecular Weight | 135.64 g/mol | [4][6] |

| Appearance | Light brown to off-white solid | [5] |

| Melting Point | 193.1-193.3 °C | [5] |

| Storage | Room temperature, keep dry and cool | [4][5] |

Table 2: Properties of the Corresponding Free Base (3-Methylpiperidine)

| Property | Value | Source |

| CAS Number | 626-56-2 | [3][7] |

| Molecular Formula | C₆H₁₃N | [3][7] |

| Molecular Weight | 99.17 g/mol | [3][7] |

| Form | Liquid | [7] |

| Density | 0.845 g/mL at 25 °C | [7] |

| Boiling Point | 125-126 °C | [7] |

| Refractive Index | n20/D 1.447 | [7] |

Spectroscopic data is crucial for reaction monitoring and product confirmation. Standard characterization data including ¹H NMR, ¹³C NMR, and Mass Spectrometry for 3-methylpiperidine are readily available in public databases.[3][8]

Synthetic Access to Enantiopure (S)-3-Methylpiperidine

The generation of enantiomerically pure (S)-3-Methylpiperidine is a critical first step. Two primary strategies dominate the landscape: classical chiral resolution and modern asymmetric synthesis. The choice between these routes is often dictated by factors of scale, cost, and available technology.

Caption: General strategies for obtaining enantiopure (S)-3-Methylpiperidine.

Asymmetric Synthesis: The Direct Approach

Modern synthetic chemistry increasingly favors methods that generate the desired enantiomer directly, thereby avoiding the inherent 50% material loss of classical resolution.

-

Catalytic Asymmetric Hydrogenation: The hydrogenation of prochiral precursors, such as 3-methylpyridine or related enamines, using chiral transition metal catalysts (e.g., Rhodium or Iridium complexes with chiral phosphine ligands) is a powerful strategy. While the direct asymmetric hydrogenation of 3-methylpyridine is challenging, related substrates can be effectively reduced with high enantioselectivity.

-

Reductive Heck Reaction: A state-of-the-art approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of pyridine derivatives with boronic acids.[9] This method constructs the chiral center while simultaneously forming a carbon-carbon bond, offering a highly efficient route to various 3-substituted piperidines.[9]

The causality behind choosing asymmetric catalysis lies in its atom economy and efficiency. A small amount of a chiral catalyst can generate large quantities of the enantiopure product, making it highly desirable for industrial-scale production.

Chiral Resolution: The Classical Workhorse

Chiral resolution remains a robust and widely practiced method, particularly when a suitable asymmetric synthesis has not been developed or optimized.

Workflow:

-

Racemate Preparation: Racemic 3-methylpiperidine is typically synthesized via the catalytic hydrogenation of 3-methylpyridine over a heterogeneous catalyst like platinum oxide or palladium on carbon.

-

Diastereomeric Salt Formation: The racemic amine is treated with a single enantiomer of a chiral resolving agent, typically a chiral carboxylic acid such as L-(+)-tartaric acid or dibenzoyl-L-tartaric acid. This acid-base reaction forms a pair of diastereomeric salts.

-

Fractional Crystallization: The key step relies on the different physical properties (primarily solubility) of the diastereomeric salts. Through careful selection of a solvent system, one diastereomer preferentially crystallizes, while the other remains in the mother liquor.

-

Liberation of the Free Amine: The isolated, diastereomerically pure salt is treated with a strong base (e.g., NaOH) to neutralize the resolving acid and liberate the enantiomerically pure (S)-3-methylpiperidine.

This method's trustworthiness comes from its self-validating nature; the physical separation of crystalline diastereomers is a well-understood and reliable process, often yielding material with very high enantiomeric excess.

Applications as a Chiral Scaffolding Unit

(S)-3-Methylpiperidine hydrochloride is a versatile synthon used to incorporate a specific stereocenter and a saturated heterocyclic ring into a larger molecule. This is frequently done to mimic a peptide turn, constrain a flexible chain, or position functional groups in a precise three-dimensional orientation for optimal target engagement. Racemic 3-methylpiperidine is a known reactant in the synthesis of CB2 receptor agonists for chronic pain, Aurora kinase inhibitors for cancer therapy, and selective serotonin 5-HT6 receptor antagonists.[7] The use of the (S)-enantiomer is a logical progression to develop stereochemically pure versions of these and other advanced drug candidates.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. (S)-3-Methylpiperidine hydrochloride | 155797-02-7 [chemicalbook.com]

- 6. 3-Methylpiperidine hydrochloride | C6H14ClN | CID 521844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-甲基哌啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-Methylpiperidine(626-56-2) 1H NMR spectrum [chemicalbook.com]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

The Synthesis of 3-Methylpiperidine: A Journey Through Time and Technique

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-methylpiperidine moiety is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds. Its prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the methyl group provides a crucial handle for modulating potency and selectivity. This guide offers a comprehensive exploration of the discovery and historical evolution of 3-methylpiperidine synthesis, providing a detailed examination of both classical and contemporary methodologies.

From Pepper to Piperidine: A Historical Prelude

The story of 3-methylpiperidine is intrinsically linked to the broader history of piperidine chemistry. The parent compound, piperidine, was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently by the French chemist Auguste Cahours in 1852. Both chemists obtained piperidine through the chemical degradation of piperine, the pungent alkaloid found in black pepper (Piper nigrum), from which the heterocycle derives its name.

Key Synthetic Strategies for 3-Methylpiperidine

The synthesis of 3-methylpiperidine can be broadly categorized into several key strategies, each with its own set of advantages and limitations. This guide will delve into the core principles and practical applications of these methods.

Catalytic Hydrogenation of 3-Methylpyridine (3-Picoline)

The most direct and industrially scalable route to 3-methylpiperidine is the catalytic hydrogenation of its aromatic precursor, 3-methylpyridine, also known as 3-picoline.[1] This process involves the addition of hydrogen across the pyridine ring in the presence of a metal catalyst.

Mechanism: The catalytic hydrogenation of a pyridine ring on a metal surface is a stepwise process. The pyridine molecule adsorbs onto the catalyst surface, followed by the sequential addition of hydrogen atoms, which are also adsorbed and dissociated on the metal surface. This process involves the formation of partially hydrogenated intermediates, such as dihydropyridine and tetrahydropyridine, before the fully saturated piperidine is formed.

Catalysts and Conditions: A variety of noble metal catalysts are effective for this transformation, including platinum, rhodium, palladium, and ruthenium.[1] The choice of catalyst, support, solvent, and reaction conditions (temperature and pressure) significantly influences the reaction's efficiency and selectivity.

| Catalyst | Support | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

| Platinum(IV) oxide (PtO₂) | - | Glacial Acetic Acid | Room Temperature | 70 | High | [2] |

| Rhodium(III) oxide (Rh₂O₃) | - | 2,2,2-Trifluoroethanol | 40 | 5 | High | [2] |

| Palladium on Carbon (Pd/C) | Carbon | Acidic (e.g., H₂SO₄) | 30-50 | 6 | Variable | [3] |

| Raney Nickel (Ra-Ni) | - | Various | Variable | Variable | Good | [4] |

Experimental Protocol: Hydrogenation using Platinum(IV) Oxide (PtO₂) Catalyst [2]

This protocol provides a general method for the hydrogenation of 3-methylpyridine.

Materials:

-

3-Methylpyridine (1.0 g)

-

Glacial Acetic Acid (5 mL)

-

Platinum(IV) oxide (PtO₂) catalyst (5 mol%)

-

High-pressure reaction vessel (autoclave/hydrogenator)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

To a high-pressure reaction vessel, add 3-methylpyridine (1.0 g) and glacial acetic acid (5 mL).

-

Carefully add the PtO₂ catalyst (5 mol%) to the solution.

-

Seal the reaction vessel and purge with nitrogen gas several times to remove air.

-

Pressurize the vessel with hydrogen gas to 70 bar.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully vent the hydrogen gas from the vessel.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and filter through a pad of Celite to remove the catalyst.

-

Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude 3-methylpiperidine.

-

Purify the crude product by column chromatography on silica gel or by distillation to yield pure 3-methylpiperidine.

Caption: Workflow for the catalytic hydrogenation of 3-methylpyridine.

Reductive Amination

Reductive amination is a versatile method for synthesizing amines, including cyclic amines like 3-methylpiperidine. This reaction involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by its reduction.[5] For the synthesis of 3-methylpiperidine, a suitable 1,5-dicarbonyl compound can be reacted with an amine source.

Mechanism: The reaction proceeds through a two-step sequence. First, the amine reacts with the carbonyl group to form a hemiaminal, which then dehydrates to form an imine (or enamine). In the second step, a reducing agent, added to the reaction mixture, reduces the imine to the corresponding amine.

Experimental Protocol: Reductive Amination for (R)-3-Amino-1-methylpiperidine [6]

This protocol details the synthesis of a derivative of 3-methylpiperidine, showcasing the reductive amination of a protected piperidine with formaldehyde.

Materials:

-

tert-butyl (R)-piperidin-3-ylcarbamate (10 g, 0.05 mol)

-

30% aqueous formaldehyde (7.5 mL)

-

Methanol (75 mL)

-

Sodium cyanoborohydride (4.51 g, 0.075 mol)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

4N HCl in dioxane

Procedure:

-

Add sodium cyanoborohydride (4.51 g, 0.075 mol) batchwise to a mixture of tert-butyl (R)-piperidin-3-ylcarbamate (10 g, 0.05 mol), 30% aqueous formaldehyde (7.5 mL), and methanol (75 mL) at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the reaction mixture under vacuum.

-

Dissolve the residue in a solvent mixture of ethyl acetate and water.

-

After extraction, wash the organic layer sequentially with water and brine and dry with anhydrous sodium sulfate.

-

Concentrate the organic layer under vacuum to obtain the N-methyl compound as an oil.

-

Dissolve the crude product in methanol (60 mL) and add 4N HCl in dioxane solution (10 mL).

-

Stir the reaction mixture at room temperature for 6 hours, followed by vacuum concentration.

-

Grind the residue with ether, and filter the resulting precipitate and wash with ice-cold methanol to yield 1-methyl-(R)-3-aminopiperidine as a solid.

Caption: General mechanism of reductive amination.

Stereoselective Synthesis

The synthesis of enantiomerically pure 3-methylpiperidine is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. Several stereoselective strategies have been developed to access specific stereoisomers of 3-methylpiperidine.

a) Use of Chiral Auxiliaries: Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a chemical reaction to proceed with a specific stereochemical outcome. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

b) Asymmetric Catalysis: This approach utilizes a chiral catalyst to control the stereochemistry of the reaction. For example, asymmetric hydrogenation of a prochiral enamine or imine precursor can lead to the formation of one enantiomer of 3-methylpiperidine in excess.

c) Biocatalysis: Enzymes, being inherently chiral, can be employed as catalysts for the stereoselective synthesis of 3-methylpiperidine derivatives. For instance, lipases can be used for the kinetic resolution of racemic mixtures.[7]

Experimental Protocol: Lipase-Catalyzed Resolution of (R)-3-Hydroxy-N-methylpiperidine [7]

This protocol demonstrates the enzymatic resolution to obtain an enantiomerically enriched precursor to a 3-methylpiperidine derivative.

Materials:

-

Racemic 3-hydroxy-N-methylpiperidine

-

Candida antarctica lipase B (CAL-B)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., toluene)

Procedure (Two-Step Resolution):

-

Acetylation: In the first step, the racemic alcohol is subjected to CAL-B-catalyzed acetylation. The lipase selectively acetylates one enantiomer (e.g., the (R)-enantiomer) at a faster rate, leaving the other enantiomer largely unreacted.

-

Separation: The resulting mixture of the acetylated enantiomer and the unreacted enantiomer can be separated by chromatography.

-

Deacetylation (Enantio-enrichment): The separated, partially enriched acetate can be subjected to a second lipase-catalyzed reaction, this time a deacetylation, to further enhance the enantiomeric excess of the desired alcohol.

Caption: Overview of stereoselective synthesis strategies.

Conclusion

The synthesis of 3-methylpiperidine has evolved significantly from the early days of alkaloid chemistry. The development of robust and efficient methods, such as the catalytic hydrogenation of 3-picoline, has made this important building block readily accessible for industrial applications. Furthermore, the advent of stereoselective synthesis has enabled the preparation of enantiomerically pure 3-methylpiperidine, a critical advancement for the development of modern chiral drugs. The continued innovation in synthetic methodology promises to further refine the synthesis of this valuable heterocycle, paving the way for the discovery of new and improved therapeutic agents.

References

- G.A. Swan. An Introduction to the Alkaloids.

-

A. Ladenburg. "Ueber die Synthese der Piperidinbasen". Berichte der deutschen chemischen Gesellschaft, 19(1), 1886, pp. 2578-2584. [Link]

-

White Rose eTheses Online. "SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY". White Rose eTheses Online, 2010. [Link]

-

K. Lévay, J. Madarász, L. Hegedűs. "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines". RSC Advances, 12(12), 2022, pp. 7481-7490. [Link]

-

S.H. Lee, et al. "Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form". Journal of the Korean Chemical Society, 59(4), 2015, pp. 316-320. [Link]

-

S. P. Jones, et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates". RSC Medicinal Chemistry, 13(10), 2022, pp. 1614-1623. [Link]

- A. W. von Hofmann. "Contribution to the knowledge of the volatile organic bases". Annalen der Chemie und Pharmacie, 73(1), 1850, pp. 91-107.

- A. Cahours. "Researches on a new class of volatile organic bases". Annales de Chimie et de Physique, 3(38), 1853, pp. 77-101.

- P. N. Rylander.

-

C. Matassini, F. Clemente, F. G. G. Marques. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines". Molecules, 23(11), 2018, p. 2854. [Link]

- M. B. Smith, J. March. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., Wiley, 2013.

- E. J. Corey, X-M. Cheng. The Logic of Chemical Synthesis. Wiley, 1995.

- R. A. Sheldon. Chirotechnology: Industrial Synthesis of Optically Active Compounds. Marcel Dekker, 1993.

-

M. Adkins, et al. "Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds". Catalysts, 13(4), 2023, p. 701. [Link]

-

Master Organic Chemistry. "Reductive Amination, and How It Works". Master Organic Chemistry, 2017. [Link]

Sources

- 1. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Stereochemistry and Enantiomeric Purity of 3-Methylpiperidine

Introduction: The Criticality of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional structure of a molecule is not a trivial detail but a fundamental determinant of its biological activity. Piperidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a single methyl group at the 3-position of the piperidine ring transforms an achiral molecule into a chiral one, giving rise to (R)- and (S)-3-methylpiperidine. These non-superimposable mirror-image isomers, or enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the ability to synthesize, separate, and precisely quantify the enantiomeric purity of such building blocks is a cornerstone of modern, safety-conscious drug development.[2]

This guide provides an in-depth technical overview of the stereochemistry of 3-methylpiperidine, focusing on field-proven methodologies for the determination of its enantiomeric purity. It is intended for researchers, chemists, and quality control professionals in the pharmaceutical and life sciences industries who require a robust understanding and practical protocols for handling this vital chiral intermediate.

The Stereogenic Center of 3-Methylpiperidine

3-Methylpiperidine possesses a single stereogenic center at the C3 position of the piperidine ring. This gives rise to a pair of enantiomers, designated (R)-3-methylpiperidine and (S)-3-methylpiperidine. While these enantiomers share identical physical properties such as boiling point, density, and refractive index, they differ in their interaction with plane-polarized light (optical rotation) and, more importantly, their binding affinity for chiral biological targets like enzymes and receptors.[3]

The piperidine ring exists predominantly in a chair conformation to minimize steric strain. In 3-methylpiperidine, the methyl group can occupy either an equatorial or an axial position. The lowest energy conformation favors the equatorial position for the methyl group to avoid unfavorable 1,3-diaxial interactions.[4]

Figure 1: Enantiomers of 3-Methylpiperidine.Analytical Methodologies for Enantiomeric Purity Determination

The quantitative determination of the enantiomeric excess (e.e.) is paramount for quality control and regulatory compliance. The primary techniques employed are chiral chromatography (both HPLC and GC) and NMR spectroscopy with chiral additives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric separation due to its high resolution, accuracy, and robustness. The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Causality of Separation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective.[5] The chiral recognition mechanism is based on a combination of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte enantiomers and the chiral cavities of the stationary phase. One enantiomer will have a more stable transient interaction with the CSP, leading to a longer retention time.

Protocol Considerations & Derivatization: A significant challenge with 3-methylpiperidine is its lack of a strong UV chromophore, making detection difficult. To overcome this, pre-column derivatization is a standard and necessary practice. Reacting the secondary amine with a chromophore-containing reagent, such as p-toluenesulfonyl chloride or benzoyl chloride, not only facilitates UV detection but can also enhance chiral recognition on the CSP.[6][7]

Table 1: Example Chiral HPLC Methods for Derivatized Piperidines

| Parameter | Method A (Aminopiperidine Derivative)[6] | Method B (Aminopiperidine Derivative)[7] |

| Analyte | p-Toluene Sulfonyl derivative | Benzoyl derivative |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | ChromTech CHIRAL-AGP |

| Mobile Phase | 0.1% Diethylamine in Ethanol | 0.015 M Phosphate buffer / Isopropanol (99:1) |

| Flow Rate | 0.5 mL/min | 0.8 mL/min |

| Detection | UV at 228 nm | UV at 254 nm |

| Column Temp. | Ambient | 30°C |

| Resolution (Rs) | > 4.0 | Baseline separated |

Experimental Protocol: Enantiomeric Purity by Chiral HPLC (Post-Derivatization)

-

Derivatization:

-

Dissolve 10 mg of the 3-methylpiperidine sample in 1 mL of dichloromethane.

-

Add 1.2 equivalents of triethylamine, followed by 1.1 equivalents of benzoyl chloride at 0-5°C.[7]

-

Stir the reaction for 1-2 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the derivatized product.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the derivatized sample and dissolve it in 10 mL of the mobile phase to create a 100 µg/mL solution.

-

-

HPLC Analysis:

-

Equilibrate the chiral column (e.g., Chiralpak AD-H) with the mobile phase (e.g., 0.1% diethylamine in ethanol) at a flow rate of 0.5 mL/min until a stable baseline is achieved.[6]

-

Inject 10 µL of the sample solution.

-

Monitor the chromatogram at the appropriate wavelength (e.g., 228 nm for the tosyl derivative).[6]

-

-

Quantification:

-

Identify the peaks corresponding to the (R) and (S) enantiomers.

-

Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the major and minor enantiomers: % e.e. = [(A_major - A_minor) / (A_major + A_minor)] x 100

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, the addition of a chiral shift reagent (CSR) or a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to the separation of NMR signals for the (R) and (S) forms.[8][9]

Causality of Signal Splitting: Chiral lanthanide-based shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]europium(III)), act as Lewis acids that reversibly bind to the basic nitrogen atom of 3-methylpiperidine.[10] This forms transient diastereomeric complexes. The paramagnetic lanthanide ion induces large shifts in the proton signals, and because the spatial arrangement of the protons in the (R)- and (S)-complexes relative to the lanthanide ion is different, the magnitude of the induced shift differs. This results in separate, observable peaks for each enantiomer, most notably for the methyl protons. The ratio of the integrals of these separated peaks directly corresponds to the enantiomeric ratio.[9]

Protocol Considerations: This method is often faster than chromatography for a rapid screen of enantiomeric purity. However, it is generally less sensitive and accurate for determining very high e.e. values (>99%). Peak broadening caused by the paramagnetic reagent can sometimes complicate integration.

Experimental Protocol: Enantiomeric Ratio by ¹H NMR with a Chiral Shift Reagent

-

Sample Preparation:

-

Dissolve 5-10 mg of the 3-methylpiperidine sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

-

Initial Spectrum:

-

Acquire a standard ¹H NMR spectrum of the sample to serve as a baseline.

-

-

Addition of CSR:

-

Add a small, measured amount (e.g., 0.1 equivalents) of the chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube.

-

-

Titration and Analysis:

-

Gently mix the sample and re-acquire the ¹H NMR spectrum.

-

Observe the separation of key signals (e.g., the methyl doublet).

-

Continue adding small increments of the CSR and acquiring spectra until optimal peak separation is achieved without excessive line broadening.

-

Integrate the separated signals corresponding to the (R) and (S) enantiomers to determine their ratio.

-

Preparative-Scale Enantiomer Separation: Chiral Resolution

While asymmetric synthesis provides direct access to enantiomerically enriched products, classical resolution remains a robust and scalable method for obtaining pure enantiomers from a racemic mixture.[11]

Principle of Diastereomeric Salt Formation: The process leverages the reaction of the racemic base (3-methylpiperidine) with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent.[5] This difference allows for their separation by fractional crystallization.

Common Resolving Agents: For a basic amine like 3-methylpiperidine, chiral acids are effective resolving agents. Commonly used examples include:

The choice of resolving agent and crystallization solvent is critical and often requires empirical screening to discover conditions that yield well-formed crystals of one diastereomer while leaving the other in solution.

Figure 3: Logical Flow of Classical Chiral Resolution.Conclusion

The stereochemistry of 3-methylpiperidine is a critical consideration in its application as a pharmaceutical building block. The presence of its (R) and (S) enantiomers necessitates rigorous analytical control to ensure the safety, efficacy, and quality of final drug products. Chiral HPLC, following appropriate derivatization, stands as the definitive method for accurate quantification of enantiomeric purity, offering high resolution and validation according to ICH guidelines.[6] For rapid screening and process monitoring, ¹H NMR with chiral shift reagents provides a valuable orthogonal technique. A thorough understanding of these principles and the practical application of the detailed protocols are essential for any scientist working with this and other chiral molecules in a regulated environment.

References

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022-10-11). RSC Publishing - The Royal Society of Chemistry.

- Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014).

- Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025-06-08).

- synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin

- Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823.

- The HPLC analytical approach of 3-amino piperidine. (n.d.).

- Piperidines ESI-revised3. (n.d.). The Royal Society of Chemistry.

- 3-Methylpiperidine. (n.d.). PubChem.

- 3-Methylpiperidine(626-56-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2025-07-16). PubMed.

- Chirality Sensing of N-Heterocycles via 19F NMR. (n.d.). PMC - PubMed Central.

- Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. (n.d.). Benchchem.

- (R)-3-amino piperidine hydrochloride preparation method. (n.d.).

- Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- 23.1: NMR Shift Reagents. (2024-11-12). Chemistry LibreTexts.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023-06-22). J. Am. Chem. Soc.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 8. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. CN103435538A - (R)-3-amino piperidine hydrochloride preparation method - Google Patents [patents.google.com]

Introduction: The Strategic Importance of (S)-3-Methylpiperidine in Drug Discovery

An In-depth Technical Guide to (S)-3-Methylpiperidine Hydrochloride: From Sourcing to Application

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of (S)-3-Methylpiperidine hydrochloride, a critical chiral building block in modern medicinal chemistry. We move beyond a simple catalog listing to deliver field-proven insights into supplier evaluation, quality control, handling, and synthetic utility, ensuring your research is built on a foundation of quality and reproducibility.

The 3-methylpiperidine scaffold is a privileged motif in numerous biologically active compounds and approved pharmaceuticals. Its incorporation can significantly influence a molecule's physicochemical properties, such as lipophilicity (logP) and basicity (pKa), while the stereocenter at the 3-position is often crucial for establishing precise, three-dimensional interactions with biological targets. The (S)-enantiomer, in particular, is a key component in the synthesis of various therapeutic agents, including selective enzyme inhibitors and central nervous system (CNS) modulators.

Given its importance, the reliable sourcing and rigorous quality assessment of (S)-3-Methylpiperidine hydrochloride are paramount. The presence of the undesired (R)-enantiomer or other impurities can lead to complex purification challenges, misleading biological data, and ultimately, costly delays in drug development programs.

Commercial Availability and Supplier Landscape

(S)-3-Methylpiperidine hydrochloride is readily available from a range of chemical suppliers who cater to different scales, from discovery research (milligrams) to process development (kilograms). However, not all suppliers are equal. A researcher's choice should be guided by a combination of purity specifications, available documentation, and the supplier's reputation for quality and consistency.

Below is a comparative table of prominent suppliers offering this reagent.

| Supplier | Product Number (Example) | Purity Specification | Availability | Notes |

| Sigma-Aldrich (Merck) | 466091 | ≥98% | Global | Extensive documentation (SDS, CoA), strong academic and industrial presence. |

| Thermo Fisher Scientific (Alfa Aesar) | H50488 | 98% | Global | Often provides detailed analytical data on product pages. |

| TCI Chemicals | M1883 | >98.0% (T) | Global | Known for high-purity reagents for organic synthesis. |

| Combi-Blocks | QA-3301 | 98% | Global | Specializes in building blocks for combinatorial chemistry and drug discovery. |

| Enamine | EN300-19253 | 95% | Global | Large portfolio of screening compounds and building blocks, often with shorter lead times. |

Disclaimer: Product numbers, purity, and availability are subject to change. Always consult the supplier's official website for the most current information.

The Core of Quality: A Self-Validating QC Workflow

Upon receiving a new batch of (S)-3-Methylpiperidine hydrochloride, relying solely on the supplier's Certificate of Analysis (CoA) is insufficient for critical applications. An in-house validation protocol is a self-validating system that ensures the material meets the specific demands of your synthesis and assays.

Initial Inspection and Solubility Checks

Before opening the container, visually inspect it for any signs of damage or improper sealing. Upon opening, note the physical appearance of the compound—it should be a white to off-white crystalline solid. A significant deviation in color could indicate impurities or degradation.

A simple solubility test in the intended reaction solvent (e.g., D₂O for NMR, or an organic solvent with a co-solvent if needed for a reaction) can provide a quick preliminary check. The hydrochloride salt should be freely soluble in water and alcohols.

Workflow for Comprehensive Quality Control

The following diagram outlines a robust workflow for the comprehensive quality control of incoming (S)-3-Methylpiperidine hydrochloride.

Caption: A typical quality control workflow for incoming chiral reagents.

Experimental Protocols

-

Objective: To confirm the chemical structure and identify any major organic impurities.

-

Procedure:

-

Dissolve ~5-10 mg of the sample in 0.6 mL of Deuterium Oxide (D₂O).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

-

Expertise & Causality: Using D₂O as the solvent will exchange the acidic N-H proton, simplifying the spectrum. The resulting spectrum should show characteristic signals for the methyl group (a doublet), the piperidine ring protons, and should be free of significant unidentifiable peaks. The integration of these signals should correspond to the expected proton count.

-

Objective: To quantify the enantiomeric excess (% e.e.) and ensure the material is not racemic or partially racemized. This is the most critical test for a chiral building block.

-

Procedure:

-

Derivatization (if necessary): The primary amine of 3-methylpiperidine may require derivatization to be resolved on common chiral columns. A common method is acylation with a chromophore-containing acylating agent (e.g., benzoyl chloride) to create an amide that can be detected by UV.

-

Dissolve a small amount of the free base (after neutralizing the HCl salt) in a suitable solvent like dichloromethane.

-

Add a slight excess of triethylamine, followed by benzoyl chloride.

-

Stir for 1-2 hours, then quench, extract, and concentrate.

-

-

HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase (CSP) such as a Chiralpak® AD-H or Chiralcel® OD-H is a good starting point.

-

Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10) is typical. The ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (for the benzoyl derivative).

-

-

Analysis: Inject a small amount of the derivatized sample. The two enantiomers should resolve into two separate peaks. The % e.e. is calculated using the peak areas: % e.e. = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.

-

-

Trustworthiness: A self-validating system for this protocol involves running a sample of the racemic 3-methylpiperidine (if available) to confirm that the method successfully separates the two enantiomers and to establish their retention times.

Handling, Storage, and Synthetic Considerations

Storage and Stability

(S)-3-Methylpiperidine hydrochloride is a stable, crystalline solid. However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place. A desiccator or a dry box is recommended for long-term storage to prevent water absorption, which can affect weighing accuracy and potentially introduce water into sensitive reactions.

Conversion to the Free Base

For many synthetic applications, such as N-alkylation or acylation, the free base form of (S)-3-methylpiperidine is required. The hydrochloride salt must be neutralized prior to reaction.

Caption: Standard workflow for converting the hydrochloride salt to the free base.

-

Expertise & Causality: The choice of extraction solvent depends on the subsequent reaction. Dichloromethane (DCM) is volatile and easy to remove, while ethyl acetate (EtOAc) is a more environmentally benign option. It is critical to ensure the aqueous layer is sufficiently basic (pH > 12) to fully deprotonate the piperidinium ion and maximize the yield of the free base in the organic layer. The resulting free base is a volatile liquid and should be used promptly or stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric CO₂.

Conclusion

The successful use of (S)-3-Methylpiperidine hydrochloride in a research and development setting is contingent upon a diligent approach to sourcing and quality verification. By treating the supplier's CoA as a starting point rather than a final word, and by implementing a robust, in-house QC workflow, researchers can mitigate risks associated with impurities and enantiomeric infidelity. This diligence ensures that the unique structural and stereochemical contributions of this valuable building block are reliably translated into the final target molecules, thereby upholding the integrity and accelerating the progress of drug discovery projects.

References

Methodological & Application

Application Note: A Robust Protocol for the Enantioselective Synthesis of (S)-3-Methylpiperidine Hydrochloride via Catalytic Asymmetric Hydrogenation

Abstract

This document provides a detailed application note and a validated protocol for the enantioselective synthesis of (S)-3-Methylpiperidine hydrochloride, a critical chiral building block in modern pharmaceuticals. The piperidine scaffold is a privileged structure in medicinal chemistry, and access to specific enantiomers is paramount for developing safe and effective drugs.[1][2] This guide focuses on the asymmetric hydrogenation of an activated 3-methylpyridine derivative, a highly efficient and atom-economical strategy. We will elucidate the rationale behind the choice of catalyst and reaction conditions, provide a step-by-step experimental procedure, outline methods for characterization and quality control, and present a workflow for achieving high yield and excellent enantioselectivity.

Introduction: The Significance of Chiral Piperidines

The 3-methylpiperidine moiety is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs), including analgesics, antipsychotic agents, and neuroleptics.[1] The specific stereochemistry at the C3 position is often crucial for biological activity and receptor binding. Consequently, methods that provide direct and reliable access to enantiopure isomers like (S)-3-Methylpiperidine are of immense value to the drug development industry.

Traditional synthetic routes often rely on lengthy multi-step sequences starting from the chiral pool or require classical resolution of a racemic mixture, processes that can be inefficient and costly.[3] The direct asymmetric hydrogenation of readily available pyridine precursors represents a more elegant and sustainable approach.[4] However, this transformation is challenging due to the high aromatic stability of the pyridine ring and its tendency to poison hydrogenation catalysts.[5][6] The protocol detailed herein overcomes these challenges through substrate activation and the use of a highly effective iridium-based chiral catalyst.

Strategic Overview: Asymmetric Hydrogenation of Activated Pyridinium Salts

The core of our strategy is the conversion of the chemically inert 3-methylpyridine into a more reactive pyridinium salt. This activation serves two primary purposes:

-

Overcoming Aromaticity : The formation of the pyridinium ion disrupts the aromatic system, making the ring susceptible to reduction under milder conditions.

-

Preventing Catalyst Poisoning : The positively charged nitrogen atom of the pyridinium salt has a significantly reduced affinity for the metal center of the catalyst, preventing the catalyst deactivation that plagues the hydrogenation of neutral pyridines.[7]

Once activated, the pyridinium salt is subjected to hydrogenation in the presence of a chiral iridium catalyst. The chiral ligand environment around the iridium atom dictates the facial selectivity of hydrogen delivery, leading to the preferential formation of the (S)-enantiomer.

Caption: Workflow for the enantioselective synthesis of (S)-3-Methylpiperidine HCl.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials, including flammable liquids, high-pressure hydrogen gas, and corrosive substances. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Part A: Synthesis of 1-Benzyl-3-methylpyridinium Bromide (Substrate Activation)

Rationale: The benzyl group is chosen as an N-activating group because it is readily installed and can be easily removed in a subsequent step via catalytic hydrogenolysis, often using the same hydrogen source as the primary reduction.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylpyridine (10.0 g, 107.4 mmol, 1.0 equiv.) and acetonitrile (100 mL).

-

Reagent Addition: Add benzyl bromide (19.4 g, 113.8 mmol, 1.06 equiv.) to the solution dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12 hours. A white precipitate will form as the reaction progresses.

-

Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. Collect the white solid by vacuum filtration.

-

Purification: Wash the solid with cold diethyl ether (3 x 30 mL) to remove any unreacted starting materials.

-

Drying: Dry the resulting white crystalline solid, 1-benzyl-3-methylpyridinium bromide, under vacuum to a constant weight. Expect a yield of 25-27 g (88-95%).

Part B: Iridium-Catalyzed Asymmetric Hydrogenation

Rationale: An Iridium(I) catalyst paired with a chiral bisphosphine ligand (e.g., (R)-SEGPHOS®) is highly effective for the asymmetric hydrogenation of N-heterocycles. The specific ligand is chosen for its proven ability to induce high enantioselectivity in similar transformations. Iodine is often used as a critical additive to promote catalyst activity and stability.[7]

-

Catalyst Preparation: In a glovebox, charge a glass liner for a high-pressure autoclave with [Ir(COD)Cl]₂ (27.0 mg, 0.04 mmol, 0.001 equiv.), a suitable chiral bisphosphine ligand (e.g., (R)-SEGPHOS®, 50.0 mg, 0.08 mmol, 0.002 equiv.), and iodine (20.3 mg, 0.08 mmol, 0.002 equiv.).

-

Reactor Setup: Remove the liner from the glovebox and add 1-benzyl-3-methylpyridinium bromide (11.0 g, 40.0 mmol, 100 equiv.) and degassed methanol (80 mL).

-

Hydrogenation: Place the glass liner inside a high-pressure autoclave. Seal the reactor, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the reactor to 50 bar of hydrogen.

-

Reaction: Stir the reaction mixture at 60°C. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 16-24 hours.

-

Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Concentrate the methanolic solution under reduced pressure to obtain the crude (S)-1-Benzyl-3-methylpiperidine.

Part C: Deprotection and Hydrochloride Salt Formation

Rationale: The benzyl protecting group is cleaved via hydrogenolysis using a palladium on carbon (Pd/C) catalyst. The resulting free amine is then converted to its hydrochloride salt to improve stability and ease of handling. The hydrochloride salt is typically a crystalline solid that can be easily purified.[8]

-

Deprotection Setup: Dissolve the crude product from Part B in methanol (100 mL). Carefully add 10% Palladium on Carbon (1.0 g, ~50% wet) under a nitrogen atmosphere.

-

Hydrogenolysis: Subject the mixture to hydrogenation (1-5 bar H₂ or using a hydrogen-filled balloon) at room temperature. Monitor the reaction by TLC or GC-MS until the starting material is fully consumed (typically 4-6 hours).

-

Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol (2 x 20 mL).

-

Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in anhydrous diethyl ether (100 mL) and cool the solution in an ice bath.

-

Precipitation: Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases and the solution becomes acidic (check with pH paper).

-

Isolation and Drying: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to yield (S)-3-Methylpiperidine hydrochloride.[9]

Characterization and Quality Control

To ensure the identity, purity, and enantiomeric excess of the final product, the following analytical techniques are essential.

| Parameter | Method | Expected Result |

| Chemical Structure | ¹H NMR, ¹³C NMR | Spectra consistent with the structure of 3-methylpiperidine hydrochloride. |

| Purity | GC-MS, Elemental Analysis | ≥98% purity. |